molecular formula C10H13Br B8377745 1-(Bromomethyl)-2,3,4-trimethylbenzene

1-(Bromomethyl)-2,3,4-trimethylbenzene

Cat. No.: B8377745
M. Wt: 213.11 g/mol
InChI Key: FJVNGXCGSWJLTJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3,4-trimethylbenzene is a brominated aromatic compound featuring a central benzene ring substituted with three methyl groups and a bromomethyl functional group. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactivity of its bromomethyl (-CH₂Br) moiety. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of 213.12 g/mol.

Key structural insights include:

  • NMR Characterization: The bromomethyl group produces a singlet at 5.09 ppm in the $ ^1H $ NMR spectrum, confirming its successful incorporation into the aromatic framework .
  • Elemental Analysis: Found values (C: 71.33%, H: 3.79%) align closely with theoretical calculations (C: 71.04%, H: 4.08%), validating purity .
  • Synthetic Utility: It serves as a precursor for advanced intermediates, such as imidazolium salts and selones, through nucleophilic substitution reactions .

Properties

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-(bromomethyl)-2,3,4-trimethylbenzene

InChI

InChI=1S/C10H13Br/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,6H2,1-3H3

InChI Key

FJVNGXCGSWJLTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CBr)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Molecular Formula Substituents Key Reactivity/Stability
1-(Bromomethyl)-2,3,4-trimethylbenzene C₁₀H₁₃Br 2,3,4-trimethyl, 1-bromomethyl High alkylation reactivity; stable under ambient conditions
1-(2-Bromo-1-phenylvinyl)-3,5-dimethylbenzene C₁₆H₁₆Br 3,5-dimethyl, bromovinyl Z/E isomerism (1.5:1 ratio); reactive in cross-coupling due to vinyl-Br bond
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene C₁₂H₁₅Br₃ 2,4,6-trimethyl, tris-bromomethyl Highly reactive trifunctional alkylating agent; hygroscopic (salts derived from it vary in stability)
4-(Bromomethyl)benzaldehyde C₈H₇BrO 4-bromomethyl, 1-aldehyde Used in multistep syntheses (e.g., triazole derivatives); aldehyde group enables condensation reactions

Reactivity in Alkylation Reactions

  • This compound : Reacts with nucleophiles (e.g., imidazoles) to form stable salts. The steric hindrance from adjacent methyl groups may slow reactivity compared to less-substituted analogs .
  • 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene : Exhibits enhanced reactivity due to three bromomethyl groups, enabling rapid trifunctional alkylation. However, derived imidazolium salts (e.g., 3a ) are hygroscopic, limiting their practicality .
  • 4-(Bromomethyl)benzaldehyde : The aldehyde group participates in orthogonal reactions (e.g., azide-alkyne cycloaddition), offering versatility in synthesizing heterocycles .

Stability and Crystallinity

  • Stability : While this compound is stable under ambient conditions, trisubstituted analogs like 3a (imidazolium salts) are hygroscopic, necessitating anhydrous handling .
  • Crystallinity : Selenium derivatives (e.g., tris-imidazole selones 4a–f ) exhibit excellent crystallinity, facilitating structural confirmation via XRD, unlike simpler bromomethylated aromatics .

Key Research Findings

NMR Spectral Differentiation : The bromomethyl group in this compound is identifiable by a singlet at 5.09 ppm , distinct from vinyl-bromine signals in analogs like 2g (δ 6.60–7.60 ppm for aromatic/vinyl protons) .

Elemental Analysis Consistency : Found C/H values for bromomethylated aromatics typically deviate <1% from theoretical values, ensuring reliable structural confirmation .

Hygroscopicity Challenges: Trisubstituted bromomethyl compounds (e.g., 3a) require careful storage, whereas monosubstituted derivatives are more robust .

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